molecular formula C9H18N2O B14041685 1-Ethyl-5-isopropylpiperazin-2-one

1-Ethyl-5-isopropylpiperazin-2-one

Cat. No.: B14041685
M. Wt: 170.25 g/mol
InChI Key: YPIOOFDEKXGYAZ-UHFFFAOYSA-N
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Description

1-Ethyl-5-isopropylpiperazin-2-one is a piperazinone derivative characterized by an ethyl group at the 1-position and an isopropyl group at the 5-position of the piperazine ring. The synthesis of 1-ethyl-5-isopropylpiperazin-2-one involves alkylation or condensation reactions, as inferred from its role as a downstream product derived from 1-ethyl-1H-pyrazol-4-ylamine hydrochloride .

Properties

IUPAC Name

1-ethyl-5-propan-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-4-11-6-8(7(2)3)10-5-9(11)12/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIOOFDEKXGYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NCC1=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-5-isopropylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method typically involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity.

Chemical Reactions Analysis

1-Ethyl-5-isopropylpiperazin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-5-isopropylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Piperazine derivatives, including 1-Ethyl-5-isopropylpiperazin-2-one, are explored for their potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-isopropylpiperazin-2-one involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in antiparasitic treatments.

Comparison with Similar Compounds

Table 1: Key Features of Piperazinone Derivatives

Compound Name Molecular Weight (g/mol) Key Functional Groups/Substituents Structural Features
1-Ethyl-5-isopropylpiperazin-2-one Not provided Ethyl, isopropyl, ketone Piperazine ring with alkyl substitutions
5-Amino-1-ethyl-1,2-dihydropyridin-2-one 138.1671 Ethyl, amino, ketone Dihydropyridinone scaffold
2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one Not provided Sulfonyl, hydroxyl, imidazo-triazinone, ethyl Fused heterocyclic system with aryl groups

Key Observations:

  • Ring Systems: The dihydropyridinone derivative () has a monocyclic structure, contrasting with the fused heterocycles in , which may influence pharmacokinetic properties like metabolic stability .

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